tert-butyl N-(3-amino-2-methoxypropyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(3-amino-2-methoxypropyl)carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. It is commonly used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. The compound is characterized by its tert-butyl group, which provides steric hindrance, and its hydrochloride salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-2-methoxypropyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-amino-2-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(3-amino-2-methoxypropyl)carbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, and amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of the carbamate group.
Substitution: Substituted derivatives where the amino group is replaced by other functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(3-amino-2-methoxypropyl)carbamate hydrochloride is used as a protecting group for amines. It helps in preventing unwanted reactions at the amino site during multi-step synthesis.
Biology: The compound is used in the synthesis of peptides and proteins, where it protects the amino groups during the coupling reactions. It is also used in the modification of biomolecules for various biological studies.
Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It helps in the synthesis of drug molecules by protecting reactive amine groups during the synthesis process.
Industry: In the chemical industry, this compound is used in the production of various chemicals and intermediates. It is also used in the formulation of certain products where protection of amine groups is required.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-2-methoxypropyl)carbamate hydrochloride involves the protection of amine groups. The tert-butyl group provides steric hindrance, preventing the amine from participating in unwanted reactions. The hydrochloride salt form enhances its solubility, making it easier to handle in aqueous solutions. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions.
Comparison with Similar Compounds
tert-butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-(3-amino-2-methoxypropyl)carbamate hydrochloride.
benzyl carbamate: Another protecting group for amines, but requires stronger acidic conditions for deprotection.
fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group for amines, often used in peptide synthesis.
Uniqueness: this compound is unique due to its combination of a tert-butyl group and a methoxypropylamine moiety. This provides both steric hindrance and enhanced solubility, making it a versatile protecting group in various synthetic applications.
Properties
CAS No. |
2624126-72-1 |
---|---|
Molecular Formula |
C9H21ClN2O3 |
Molecular Weight |
240.73 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2-methoxypropyl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H20N2O3.ClH/c1-9(2,3)14-8(12)11-6-7(5-10)13-4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H |
InChI Key |
RUJAYRCBYMOSHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)OC.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.